Dimethyl isopropylmalonate

CAS No.: 51122-91-9

Cat. No.: VC2317710

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51122-91-9 |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | dimethyl 2-propan-2-ylpropanedioate |

| Standard InChI | InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 |

| Standard InChI Key | HVNFMZHHKRLLNH-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)OC)C(=O)OC |

| Canonical SMILES | CC(C)C(C(=O)OC)C(=O)OC |

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

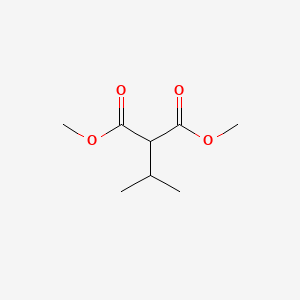

Dimethyl isopropylmalonate possesses the molecular formula C8H14O4 with a molecular weight of 174.19400 g/mol. The structure features a central carbon atom substituted with an isopropyl group and two methyl ester functionalities. This arrangement creates a molecule with distinct reactivity patterns that can be leveraged in various synthetic transformations .

The compound's chemical structure is characterized by:

-

A central malonic acid backbone

-

Two methoxy carbonyl groups (methyl esters)

-

An isopropyl substituent at the α-position

This specific arrangement of functional groups contributes to the compound's chemical behavior, particularly its ability to participate in alkylation reactions, condensations, and other transformations common to malonic esters.

Reactivity Profile

The reactivity of dimethyl isopropylmalonate is primarily governed by the acidic hydrogen at the α-position and the electrophilic carbonyl carbons of the ester groups. Despite having an isopropyl substituent, the remaining α-hydrogen exhibits sufficient acidity to participate in various base-catalyzed reactions. The compound can undergo:

-

Alkylation reactions at the α-position

-

Hydrolysis of the ester groups

-

Decarboxylation reactions under appropriate conditions

-

Condensation reactions with electrophiles

These reactions make dimethyl isopropylmalonate a versatile synthon in organic chemistry, particularly for the construction of complex molecular frameworks with defined stereochemistry .

Physical Properties

Dimethyl isopropylmalonate exhibits distinctive physical characteristics that influence its handling, storage, and applications in laboratory and industrial settings. The following table summarizes the key physical properties of this compound:

The compound exists as a white crystalline powder under standard conditions and demonstrates significant thermal stability. It can withstand moderate heating without decomposition, making it suitable for various thermal processes in synthetic applications. The relatively high boiling point suggests strong intermolecular forces, likely due to the polar nature of the ester groups .

For storage purposes, dimethyl isopropylmalonate should be kept in a cool, dry, well-ventilated area away from incompatible substances to maintain its chemical integrity and prevent degradation over time .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for dimethyl isopropylmalonate, we can infer likely synthetic routes based on established protocols for similar malonate esters. The typical approach involves the alkylation of dimethyl malonate with isopropyl halides in the presence of a suitable base.

Although direct methods for dimethyl isopropylmalonate synthesis aren't explicitly detailed in the search results, the synthesis of the analogous diethyl isopropylmalonate provides valuable insights. This process typically involves:

-

Formation of a malonate anion using a strong base (sodium ethoxide or sodium hydride)

-

Nucleophilic substitution with isopropyl bromide or other suitable isopropyl halides

Synthetic Pathways Based on Related Compounds

For the related compound diethyl isopropylmalonate, the synthesis proceeds through the reaction of diethyl malonate with sodium ethoxide to form the corresponding sodium salt, followed by alkylation with 2-bromopropane under reflux conditions. This process yields diethyl isopropylmalonate with reported yields of approximately 97% .

Adapting this methodology to obtain dimethyl isopropylmalonate would involve using dimethyl malonate as the starting material instead of diethyl malonate. The general reaction sequence would remain similar, with adjustments to reaction conditions to accommodate the different reactivity profiles of methyl esters versus ethyl esters .

Patent literature suggests that alternative approaches involving specialized catalysts or reaction media might improve yields and selectivity, particularly for industrial-scale production. These methods often employ polar aprotic solvents like dimethylacetamide or dimethylformamide to facilitate the alkylation process .

Applications in Organic Synthesis

Versatility as a Synthetic Building Block

Dimethyl isopropylmalonate serves as a valuable synthetic intermediate in organic chemistry, particularly for the construction of complex molecules with quaternary carbon centers. Its utility stems from the reactivity of the remaining α-hydrogen, which can be exploited for further functionalization through alkylation, acylation, or condensation reactions .

The compound's role in organic synthesis extends to various reaction types, including:

-

Sequential alkylation reactions to build complex carbon skeletons

-

Functional group transformations involving the ester moieties

-

Stereoselective reactions utilizing the chirality introduced by the isopropyl group

-

Construction of heterocyclic compounds through cyclization reactions

These capabilities make dimethyl isopropylmalonate an essential tool in the synthetic chemist's arsenal, particularly for target-oriented synthesis of natural products and pharmaceutical compounds .

Industrial Applications

In industrial settings, dimethyl isopropylmalonate finds application in processes requiring specialized reaction conditions, including:

-

High pressure hydrogenation processes

-

Syntheses conducted in oxygen-free water environments

-

Ultra-low temperature reactions

-

Processes involving highly corrosive environments

The compound's stability under these demanding conditions enhances its utility in industrial-scale production of specialty chemicals and fine chemical intermediates. Its role in these applications underscores its importance beyond laboratory-scale synthesis .

Pharmaceutical Applications

Role in Active Pharmaceutical Ingredient Synthesis

Dimethyl isopropylmalonate has established itself as a key intermediate in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its structural features provide a versatile platform for constructing complex drug molecules with specific stereochemical requirements .

The compound's utility in pharmaceutical synthesis derives from several factors:

-

Ability to introduce branched carbon chains into molecular frameworks

-

Functionality as a precursor for compounds requiring specific substitution patterns

-

Role in the synthesis of chiral compounds through both chemocatalytic and biocatalytic methods

-

Compatibility with various synthetic methodologies employed in pharmaceutical manufacturing

These characteristics make dimethyl isopropylmalonate particularly valuable in the development of new therapeutic agents and the optimization of existing synthetic routes for pharmaceutical compounds .

Specialized Reaction Technologies

The application of dimethyl isopropylmalonate in pharmaceutical synthesis often involves specialized reaction technologies that enhance efficiency, selectivity, and yield. These include:

-

Organometallic synthesis protocols

-

Catalytic transfer hydrogenation methods

-

Asymmetric synthesis approaches

-

Continuous flow chemistry techniques

The compound's compatibility with these advanced methodologies further cements its role in modern pharmaceutical development, where precise control over reaction outcomes and stereochemistry is often critical to success .

Comparison with Related Compounds

Structural and Reactivity Comparisons

To better understand dimethyl isopropylmalonate's position within the family of malonic acid derivatives, it is instructive to compare it with related compounds such as diethyl isopropylmalonate. The following table presents a comparative analysis of key properties:

The structural difference between these compounds lies in the ester groups: methyl esters in dimethyl isopropylmalonate versus ethyl esters in diethyl isopropylmalonate. This variation, though seemingly minor, can significantly influence reactivity patterns, physical properties, and application profiles .

Synthetic Utility Comparison

The synthetic utility of dimethyl isopropylmalonate compared to its diethyl counterpart depends on specific reaction requirements and target molecules. Generally:

-

Methyl esters tend to be more reactive toward hydrolysis and transesterification

-

Dimethyl derivatives often exhibit different solubility profiles in reaction media

-

The smaller methyl groups may reduce steric hindrance in certain reactions

-

Dimethyl esters typically have higher boiling points, affecting distillation and purification procedures

These differences can be strategically exploited in synthetic planning, where the choice between dimethyl and diethyl variants might be dictated by factors such as reaction conditions, subsequent transformations, or isolation requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume